molecular formula C20H18ClN3O5S B5563252 N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide

Cat. No. B5563252
M. Wt: 447.9 g/mol
InChI Key: DUUXBTYLBXUAFR-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C20H18ClN3O5S and its molecular weight is 447.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.0655696 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study focused on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, which are structurally similar to the specified compound, revealed their potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. These enzymes are critical in various physiological processes, including respiration and the regulation of pH in blood and tissues. The synthesized sulfonamide derivatives exhibited strong inhibition, with Ki values indicating high potency, suggesting potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Antitumor and Cytotoxic Activities

Another study synthesized derivatives starting from different substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, leading to compounds with interesting cytotoxic activities. Some derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed significant cytotoxic activities, highlighting their potential for further antitumor activity studies. This suggests that structurally related compounds, including the one you're interested in, could have applications in cancer research, especially as carbonic anhydrase inhibitors with potential specificity towards tumor cells (Gul et al., 2016).

Crystal Structure Analysis

Crystal structure analysis of isomers related to the compound of interest has provided valuable insights into their molecular configurations and potential interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds, informing their potential applications in medicinal chemistry and material science (Purandara et al., 2021).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S/c1-28-19-10-9-15(12-18(19)21)24(30(26,27)17-7-3-2-4-8-17)14-20(25)23-22-13-16-6-5-11-29-16/h2-13H,14H2,1H3,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUXBTYLBXUAFR-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.